1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine
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Overview
Description
1-Ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine typically involves the condensation of 1-ethylpiperazine with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond acceptor, while the piperazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Uniqueness: 1-Ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine is unique due to its combined pyrazole and piperazine rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This dual-ring structure allows for versatile interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H18N4O/c1-3-14-6-8-15(9-7-14)11(16)10-4-5-12-13(10)2/h4-5H,3,6-9H2,1-2H3 |
InChI Key |
MQLQUVYCCDEMTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=NN2C |
Origin of Product |
United States |
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